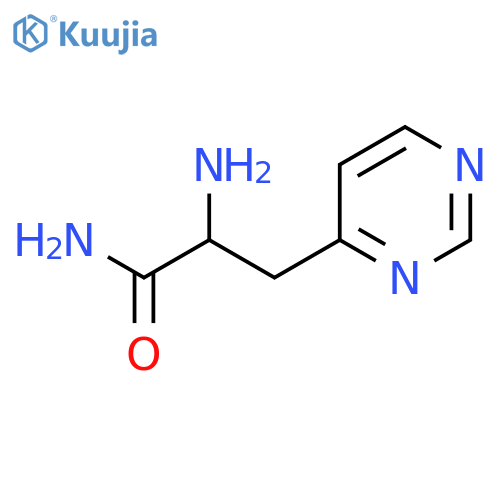Cas no 2171463-74-2 (2-amino-3-(pyrimidin-4-yl)propanamide)

2-amino-3-(pyrimidin-4-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(pyrimidin-4-yl)propanamide
- 2171463-74-2
- EN300-1298326
-
- インチ: 1S/C7H10N4O/c8-6(7(9)12)3-5-1-2-10-4-11-5/h1-2,4,6H,3,8H2,(H2,9,12)
- InChIKey: ASJSODJIRSQHEO-UHFFFAOYSA-N
- SMILES: O=C(C(CC1C=CN=CN=1)N)N
計算された属性
- 精确分子量: 166.08546096g/mol
- 同位素质量: 166.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 94.9Ų
2-amino-3-(pyrimidin-4-yl)propanamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1298326-0.5g |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 0.5g |
$1247.0 | 2023-06-06 | ||
| Enamine | EN300-1298326-2500mg |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 2500mg |
$2071.0 | 2023-09-30 | ||
| Enamine | EN300-1298326-5.0g |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 5g |
$3770.0 | 2023-06-06 | ||
| Enamine | EN300-1298326-1000mg |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 1000mg |
$1057.0 | 2023-09-30 | ||
| Enamine | EN300-1298326-250mg |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 250mg |
$972.0 | 2023-09-30 | ||
| Enamine | EN300-1298326-10000mg |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 10000mg |
$4545.0 | 2023-09-30 | ||
| Enamine | EN300-1298326-100mg |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 100mg |
$930.0 | 2023-09-30 | ||
| Enamine | EN300-1298326-0.05g |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 0.05g |
$1091.0 | 2023-06-06 | ||
| Enamine | EN300-1298326-10.0g |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 10g |
$5590.0 | 2023-06-06 | ||
| Enamine | EN300-1298326-1.0g |
2-amino-3-(pyrimidin-4-yl)propanamide |
2171463-74-2 | 1g |
$1299.0 | 2023-06-06 |
2-amino-3-(pyrimidin-4-yl)propanamide 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
3. Book reviews
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
2-amino-3-(pyrimidin-4-yl)propanamideに関する追加情報
Compound CAS No. 2171463-74-2: 2-amino-3-(pyrimidin-4-yl)propanamide
The compound with CAS No. 2171463-74-2, commonly referred to as 2-amino-3-(pyrimidin-4-yl)propanamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug development and material science. The pyrimidine ring in its structure contributes to its aromaticity and reactivity, making it a valuable component in various chemical reactions and biological assays.
Recent studies have highlighted the role of 2-amino-3-(pyrimidin-4-yl)propanamide in the development of novel therapeutic agents. Researchers have explored its ability to inhibit specific enzymes and receptors, which could lead to innovative treatments for diseases such as cancer, inflammation, and neurodegenerative disorders. The amino group in the molecule plays a crucial role in its interactions with biological systems, enabling it to act as a potential ligand or substrate in enzymatic reactions.
In terms of synthesis, 2-amino-3-(pyrimidin-4-yl)propanamide can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. These methods allow for precise control over the molecule's structure, enabling chemists to modify its properties for specific applications. The pyrimidine moiety is often synthesized via cyclization reactions, which can be optimized to enhance yield and purity.
The compound's properties make it an interesting candidate for use in materials science as well. Its ability to form hydrogen bonds and participate in π–π interactions suggests potential applications in the development of supramolecular assemblies and functional materials. Recent research has explored its use in creating self-assembled monolayers and stimuli-responsive materials, which could find applications in sensing, catalysis, and drug delivery systems.
From a structural perspective, 2-amino-3-(pyrimidin-4-yl)propanamide consists of a pyrimidine ring fused with an amino group and a propanamide chain. This combination provides the molecule with both hydrophilic and hydrophobic regions, contributing to its solubility properties and interactions with biological membranes. The amide group is particularly important for its ability to engage in hydrogen bonding, which is critical for many biochemical processes.
Recent advancements in computational chemistry have allowed researchers to model the behavior of 2-amino-3-(pyrimidin-4-yl)propanamide at the molecular level. These studies provide insights into its electronic structure, reactivity, and potential interactions with other molecules. Such computational approaches are increasingly being used to guide experimental work, accelerating the discovery of new compounds with desired properties.
In conclusion, 2-amino-3-(pyrimidin-4-yl)propanamide is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for further research, particularly in the fields of drug discovery and materials science. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
2171463-74-2 (2-amino-3-(pyrimidin-4-yl)propanamide) Related Products
- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)
- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 1797889-71-4(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)
- 940859-86-9(N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide)
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)
- 1804713-75-4(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)




